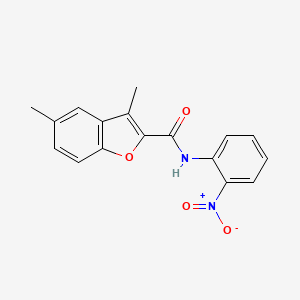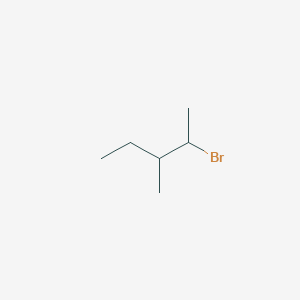
Z-Glu(OBzl)-OH.DCHA
Descripción general
Descripción
Z-Glu(OBzl)-OH.DCHA, also known as N-Carbobenzoxy-L-glutamic acid 1-benzyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The presence of the benzyl ester and carbobenzoxy groups helps to protect the functional groups of glutamic acid during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu(OBzl)-OH.DCHA typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of glutamic acid is protected by converting it into a t-butoxycarbonyl ester (Boc).
Protection of the Amino Group: The amino group is protected by converting it into a carbobenzoxy (Cbz) group.
Formation of the Benzyl Ester: The protected glutamic acid is then reacted with benzyl alcohol to form the benzyl ester.
Formation of the Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the benzyl ester with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Z-Glu(OBzl)-OH.DCHA undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield glutamic acid and benzyl alcohol.
Reduction: The benzyl ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and mild heating.
Major Products Formed
Hydrolysis: Glutamic acid and benzyl alcohol.
Reduction: Glutamic acid and benzyl alcohol.
Substitution: Various substituted glutamic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Z-Glu(OBzl)-OH.DCHA has several scientific research applications, including:
Peptide Synthesis: Used as a protecting group for glutamic acid in the synthesis of peptides and proteins.
Biological Studies: Employed in studies involving the role of glutamic acid in biological systems.
Medicinal Chemistry: Utilized in the development of pharmaceuticals that target glutamic acid receptors or pathways.
Industrial Applications: Used in the production of specialized chemicals and materials that require protected amino acids.
Mecanismo De Acción
The mechanism of action of Z-Glu(OBzl)-OH.DCHA involves the protection of the functional groups of glutamic acid during chemical reactions. The carbobenzoxy group protects the amino group, while the benzyl ester protects the carboxyl group. This protection prevents unwanted side reactions and allows for selective modification of other functional groups. The dicyclohexylamine salt form enhances the solubility and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Z-Glu(OBzl)-OH: Similar structure but without the dicyclohexylamine salt.
Boc-Glu(OBzl)-OH: Uses t-butoxycarbonyl (Boc) instead of carbobenzoxy (Cbz) for amino group protection.
Fmoc-Glu(OBzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) for amino group protection.
Uniqueness
Z-Glu(OBzl)-OH.DCHA is unique due to the presence of both carbobenzoxy and benzyl ester protecting groups, which provide robust protection for the functional groups of glutamic acid. The dicyclohexylamine salt form further enhances its solubility and stability, making it a valuable compound in peptide synthesis and other chemical applications.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6.C12H23N/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,17H,11-14H2,(H,21,25)(H,23,24);11-13H,1-10H2/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJQPMAKFIEZHI-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)



